

# 1-(2-Tetrahydrofuroyl)piperazine hydrobromide vs other piperazine derivatives in research

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## Compound of Interest

Compound Name: 1-(2-Tetrahydrofuroyl)piperazine hydrobromide

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## The Piperazine Scaffold: A Comparative Guide to its Versatile Derivatives in Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties make it a privileged scaffold for the development of a vast array of therapeutic agents. While **1-(2-Tetrahydrofuroyl)piperazine hydrobromide** serves primarily as a versatile intermediate in the synthesis of more complex molecules, the broader family of piperazine derivatives exhibits a remarkable spectrum of pharmacological activities. This guide provides a comparative overview of piperazine derivatives across key research areas, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their endeavors.

## Physicochemical Properties and Structure-Activity Relationships

The versatility of the piperazine core lies in its ability to be readily modified at the N1 and N4 positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]  
[2] The two nitrogen atoms provide sites for hydrogen bonding and can be substituted with a variety of functional groups to modulate lipophilicity, basicity, and target-binding interactions.[2]  
This adaptability has led to the development of piperazine-containing drugs with activities

ranging from central nervous system (CNS) modulation to antimicrobial and anticancer effects.  
[3][4]

Structure-activity relationship (SAR) studies have revealed that the nature of the substituents on the piperazine ring is critical for determining the biological activity.[5][6] For instance, in many CNS-active agents, an aryl group on one nitrogen and a polar side chain on the other are common features.[7][8] In contrast, for some antimicrobial or anticancer agents, the piperazine ring acts as a linker between two pharmacophoric moieties.[9][10]

## Comparative Analysis of Piperazine Derivatives by Therapeutic Area

The following sections provide a comparative look at piperazine derivatives in different therapeutic contexts, with quantitative data summarized for key examples.

### Antipsychotic Derivatives

Piperazine derivatives are prominent in the development of both typical and atypical antipsychotics, primarily targeting dopamine (D2) and serotonin (5-HT) receptors.[5][7] The piperazine moiety often serves as a key structural element that confers affinity for these receptors.[11]

Table 1: Comparative Receptor Binding Affinities (K<sub>i</sub>, nM) of Antipsychotic Piperazine Derivatives

Compound	D2 Receptor (K <sub>i</sub> , nM)	5-HT1A Receptor (K <sub>i</sub> , nM)	5-HT2A Receptor (K <sub>i</sub> , nM)	Reference
Aripiprazole	0.8	1.2	3.5	[12]
Risperidone	3.2	4.1	0.2	[12]
Compound 11	High Affinity	High Affinity	High Affinity	[11]
Olanzapine	11	>1000	4	-
Clozapine	129	219	13	[7]

Lower  $K_i$  values indicate higher binding affinity.

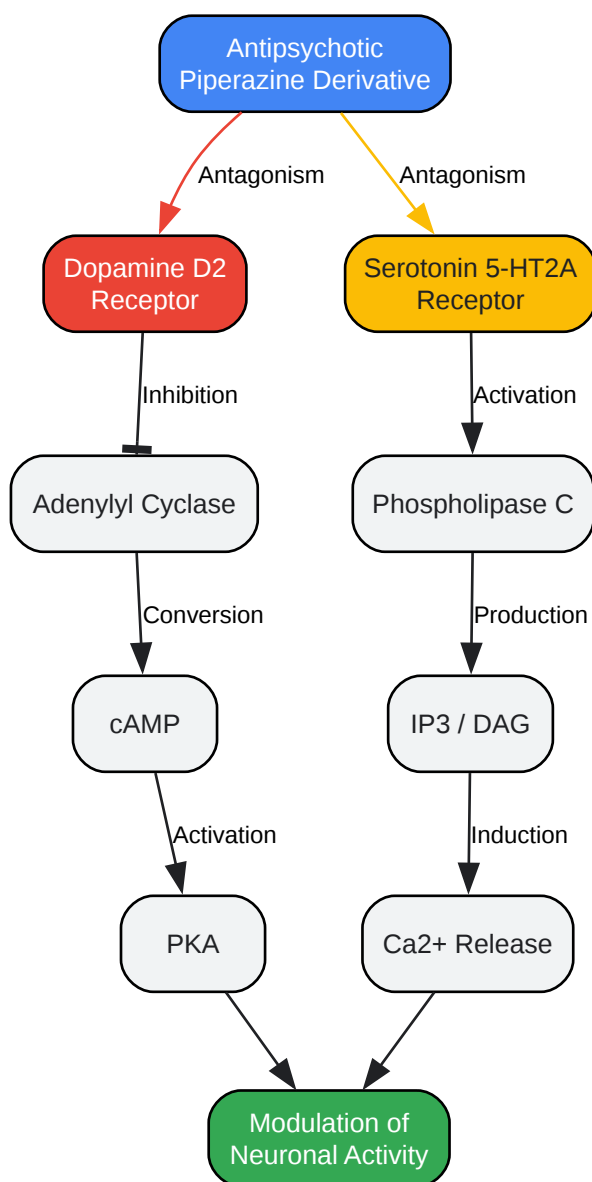
#### Experimental Protocol: Radioligand Receptor Binding Assay

This assay is a standard in vitro method to determine the affinity of a compound for a specific receptor.

- **Membrane Preparation:** Cell membranes expressing the target receptor (e.g., D2, 5-HT1A, or 5-HT2A) are prepared from cell lines or animal brain tissue.
- **Incubation:** The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound (piperazine derivative).
- **Separation:** The bound radioligand is separated from the unbound radioligand by rapid filtration.
- **Detection:** The amount of radioactivity on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand ( $IC_{50}$ ) is determined. The  $K_i$  value is then calculated from the  $IC_{50}$  value using the Cheng-Prusoff equation.

#### Signaling Pathway: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

Antipsychotic piperazine derivatives often act as antagonists or partial agonists at D2 and 5-HT2A receptors, modulating downstream signaling pathways involved in psychosis.



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Caption: Antipsychotic action via D2 and 5-HT2A receptor antagonism.

## Antidepressant Derivatives

The piperazine moiety is a key feature in several antidepressant drugs, often targeting serotonin and norepinephrine reuptake transporters or acting as agonists/antagonists at various serotonin receptors.[8][13]

Table 2: Comparative Activity of Antidepressant Piperazine Derivatives

Compound	Target(s)	In Vivo Model	Effect	Reference
LQFM212	Monoaminergic pathway, BDNF	Forced Swim Test (FST)	Reduced immobility time	<a href="#">[14]</a>
Compound 6a	5-HT1A Receptor (Ki = 1.28 nM)	Not Specified	Increased 5-HT levels	<a href="#">[15]</a>
Vortioxetine	SERT, 5-HT1A, 5-HT3, 5-HT7	Various preclinical models	Antidepressant-like effects	<a href="#">[7]</a>
Vilazodone	SERT, 5-HT1A	Not Specified	(Sub)nanomolar IC50 values	<a href="#">[16]</a>

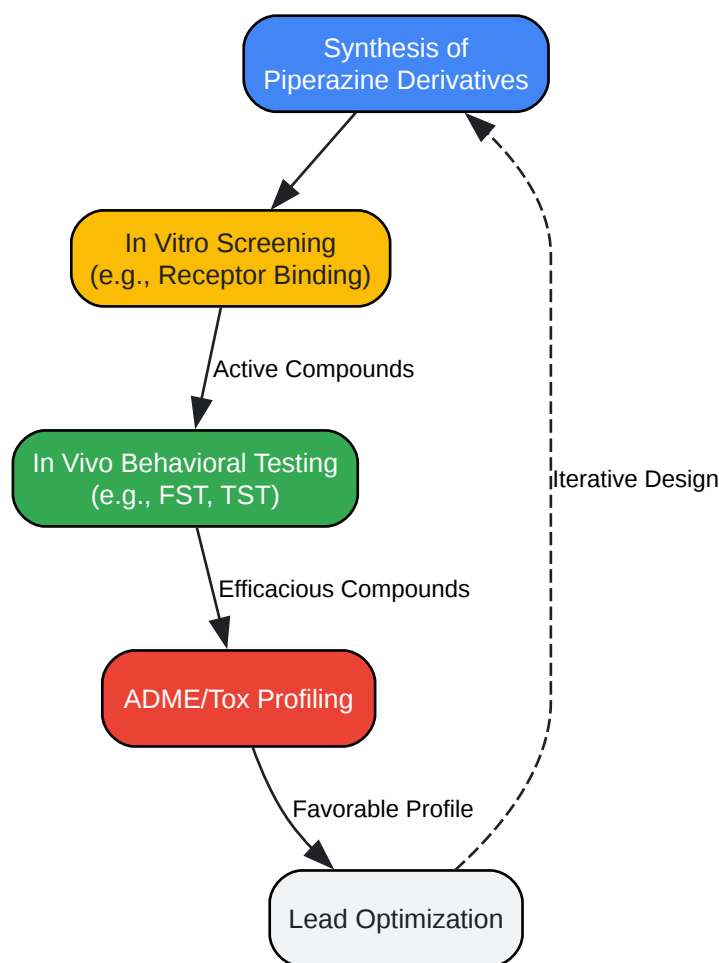
#### Experimental Protocol: Forced Swim Test (FST)

The FST is a common behavioral test used to screen for antidepressant-like activity in rodents.

- **Acclimation:** Mice are individually placed in a cylinder filled with water for a pre-test session.
- **Drug Administration:** The test compound (piperazine derivative) or vehicle is administered to the animals.
- **Test Session:** After a specific time, the mice are placed back into the water-filled cylinder, and their behavior is recorded for a set period.
- **Behavioral Scoring:** The duration of immobility (floating) is measured. A decrease in immobility time is indicative of an antidepressant-like effect.

#### Workflow: Antidepressant Screening

The process of screening for antidepressant piperazine derivatives often involves a multi-step approach from in vitro to in vivo models.



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Caption: Workflow for antidepressant drug discovery.

## Anticancer Derivatives

Arylpiperazine derivatives have emerged as a promising class of anticancer agents, with some compounds exhibiting potent cytotoxic effects against various cancer cell lines.[10] Their mechanisms of action can be diverse, including the inhibition of key signaling pathways like PI3K/Akt/mTOR.[12]

Table 3: Comparative In Vitro Cytotoxicity (IC50,  $\mu\text{M}$ ) of Anticancer Piperazine Derivatives

Compound	Cancer Cell Line	IC50 (μM)	Reference
Compound 3n	MDA-MB-231 (Breast)	5.55 ± 0.56	[17]
Vindoline-Piperazine Conjugate 23	MDA-MB-468 (Breast)	1.00 (GI50)	[18][19]
Vindoline-Piperazine Conjugate 25	HOP-92 (Lung)	1.35 (GI50)	[18][19]
Thiazolinyphenyl-piperazine 21	LNCaP (Prostate)	3.67	[10]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

#### Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the piperazine derivative for a specified period (e.g., 24-72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the purple solution is measured using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

## Antimicrobial Derivatives

Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi.[20][21] Their structural versatility allows for modifications that can enhance their potency and spectrum of activity.[22]

Table 4: Comparative Minimum Inhibitory Concentrations (MIC,  $\mu\text{g/mL}$ ) of Antimicrobial Piperazine Derivatives

Compound	S. aureus	E. coli	C. albicans	Reference
Compound 6c	16	8	-	[23]
Compound 6d	16	-	-	[23]
A Chalcone Derivative	Potentially active	Potentially active	2.22	[22]
Compound 308	2 (MRSA)	-	-	[24]

Lower MIC values indicate greater antimicrobial activity.

#### Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration of an antimicrobial agent.

- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared.
- **Serial Dilution:** The piperazine derivative is serially diluted in a 96-well microtiter plate containing broth medium.
- **Inoculation:** Each well is inoculated with the microbial suspension.
- **Incubation:** The plate is incubated under appropriate conditions for the microorganism to grow.
- **MIC Determination:** The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

## Conclusion

The piperazine scaffold is a remarkably versatile and enduringly important structural motif in drug discovery. While **1-(2-Tetrahydrofuroyl)piperazine hydrobromide** serves as a valuable building block, the diverse pharmacological activities of the broader piperazine derivative family are extensive. From modulating complex neurotransmitter systems in the CNS to inhibiting the growth of cancer cells and microorganisms, the strategic modification of the piperazine ring continues to yield novel therapeutic candidates. The comparative data and experimental protocols presented in this guide are intended to provide researchers with a foundational understanding of the potential of piperazine derivatives and to facilitate their exploration in the development of new and improved medicines.

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